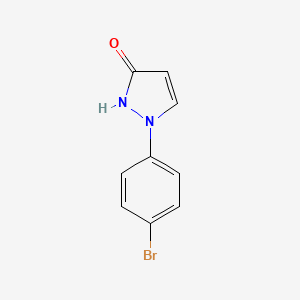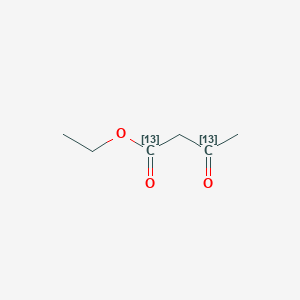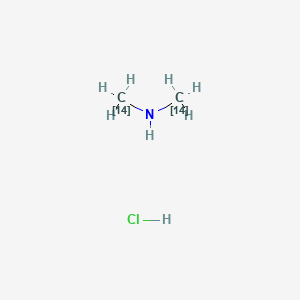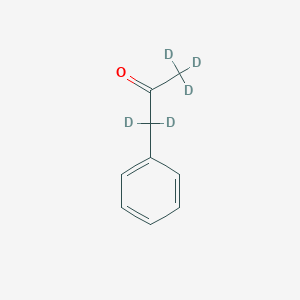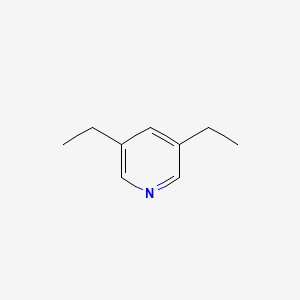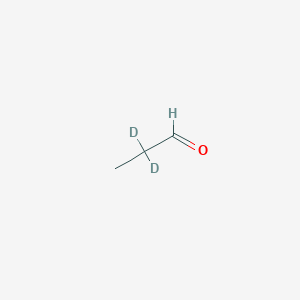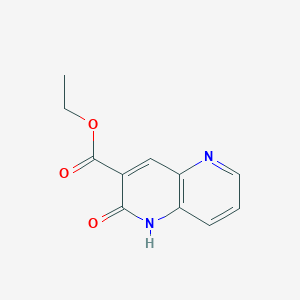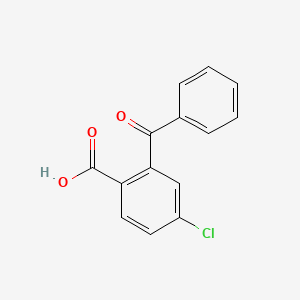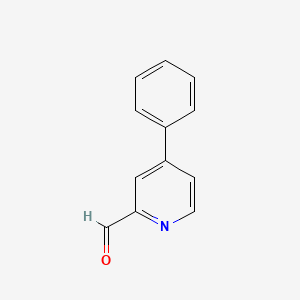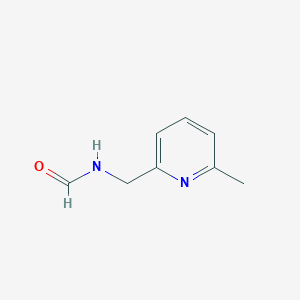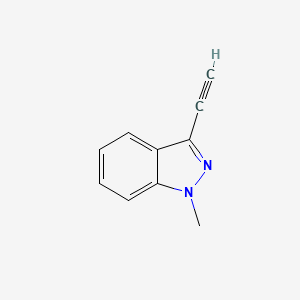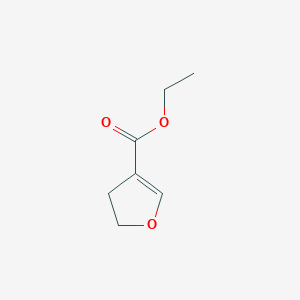![molecular formula C7H5ClN2O2S B1625759 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid CAS No. 61984-80-3](/img/structure/B1625759.png)
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid is a chemical compound with the molecular formula C7H6O2N2Cl2S1 It is a derivative of imidazo[2,1-b][1,3]thiazole, a fused heterocyclic compound known for its wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with chloroacetic acid in the presence of a suitable base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biochemical pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Levamisole: A well-known imidazothiazole derivative used as an immunomodulator and anthelmintic agent.
2-(Imidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethan-1-amine hydrochloride:
Uniqueness
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid is unique due to its specific chloro and acetic acid substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for research and development.
特性
CAS番号 |
61984-80-3 |
|---|---|
分子式 |
C7H5ClN2O2S |
分子量 |
216.65 g/mol |
IUPAC名 |
2-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN2O2S/c8-5-3-10-2-4(1-6(11)12)9-7(10)13-5/h2-3H,1H2,(H,11,12) |
InChIキー |
SRNJGYWMFKXAGT-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2N1C=C(S2)Cl)CC(=O)O |
正規SMILES |
C1=C(N=C2N1C=C(S2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B1625677.png)
